molecular formula C7H13N3O B13468891 N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13468891
M. Wt: 155.20 g/mol
InChI Key: JRMAUBJXENYCHD-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Product Overview: N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the aminopyrazole chemical class. Aminopyrazoles are five-membered heterocyclic rings containing two nitrogen atoms and are recognized in medicinal chemistry as privileged scaffolds for developing bioactive molecules. The compound features a methoxyethyl side chain on the ring nitrogen, which can influence its physicochemical properties and interaction with biological targets. Research Applications and Value: Aminopyrazoles are advantageous frameworks that provide useful ligands for various enzymes and receptors. The 3-aminopyrazole (3AP) sub-structure, in particular, has been extensively investigated for its diverse biological activities. Research into similar 3-aminopyrazole compounds has highlighted their potential as core structures in developing agents with anti-infective, anticancer, and anti-inflammatory properties. The amino group at the pyrazole's 3-position can act as a key hydrogen bond donor and acceptor, facilitating interactions with therapeutic targets such as protein kinases and other enzymes. Handling and Storage: This product is supplied as a solid. It should be stored in a cool, dry place, and for long-term preservation, it is recommended to keep it at -20°C. Researchers should handle the material using appropriate personal protective equipment in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-10-5-3-7(9-10)8-4-6-11-2/h3,5H,4,6H2,1-2H3,(H,8,9)

InChI Key

JRMAUBJXENYCHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCCOC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-3-amine Core

A foundational step involves synthesizing 1-methyl-1H-pyrazol-3-amine, which can be achieved by condensation reactions starting from diethyl butynedioate and methylhydrazine. This method has been detailed in a Chinese patent (CN112079781A), which describes a five-step process to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine, a close analog and precursor to related derivatives:

Step Reaction Description Reagents/Conditions Product
1 Condensation of diethyl butynedioate with methylhydrazine Diethyl ether, cooling to -10 °C, methylhydrazine 40% aqueous solution, reaction at 0 to -5 °C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination using tribromooxyphosphorus Acetonitrile, reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis in alkaline medium Ethanol, 10% NaOH, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation Dimethylformamide, tert-butyl alcohol, azido dimethyl phosphate, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection Dichloromethane, 50% trifluoroacetic acid, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, offering safer and scalable synthesis with readily available raw materials.

Introduction of the 2-Methoxyethyl Group

The alkylation of the 3-amino group to form N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine typically involves nucleophilic substitution reactions where the 3-amino group acts as a nucleophile reacting with 2-methoxyethyl halides or tosylates.

Typical procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine.
  • Introduce 2-methoxyethyl bromide or chloride dropwise under controlled temperature (0–50 °C).
  • Stir the reaction mixture for several hours to ensure complete alkylation.
  • Workup includes aqueous extraction, organic solvent washing, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

This method yields This compound with good selectivity and yield.

Alternative Synthetic Routes

Other literature reports suggest:

  • Reductive amination of 1-methyl-1H-pyrazol-3-amine with 2-methoxyacetaldehyde under mild reducing conditions (e.g., sodium cyanoborohydride) to install the 2-methoxyethyl substituent.
  • Direct nucleophilic substitution on 3-chloropyrazole derivatives followed by methylation at N-1 and subsequent amination.

However, these routes are less commonly employed due to harsher conditions or lower yields.

Parameter Typical Conditions Notes
Solvent for condensation Diethyl ether Low temperature to control exothermic reaction
Bromination Acetonitrile, reflux Use of tribromooxyphosphorus for selective bromination
Hydrolysis Ethanol, NaOH 10%, room temp Mild alkaline hydrolysis
Carbamate formation DMF, 100 °C Use of azido dimethyl phosphate as reagent
Deprotection DCM, 50% TFA, room temp Efficient removal of protecting group
Alkylation DMF or acetonitrile, K2CO3, 0–50 °C Controlled temperature to avoid side reactions
  • Filtration and washing of precipitates after condensation.
  • Extraction with ethyl acetate and drying over anhydrous sodium sulfate.
  • Vacuum spin-drying to remove solvents.
  • Column chromatography for final purification, especially after alkylation steps.

The described synthetic route notably avoids the use of highly toxic or hazardous reagents such as n-butyl lithium and cyanogen bromide, which are problematic in scale-up and environmental safety. The use of milder reagents and solvents like ethanol, acetonitrile, and trifluoroacetic acid under controlled conditions improves operational safety and environmental footprint.

Step No. Reaction Reagents Conditions Outcome/Product
1 Condensation Diethyl butynedioate, methylhydrazine -10 to 0 °C, diethyl ether 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination Tribromooxyphosphorus, acetonitrile Reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis NaOH 10%, ethanol Room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation Azido dimethyl phosphate, tert-butyl alcohol, DMF 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection 50% trifluoroacetic acid, DCM Room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine
6 Alkylation (to target compound) 2-methoxyethyl bromide, base (K2CO3) 0–50 °C, DMF This compound
  • Patent CN112079781A: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine, detailing a safe and scalable synthetic route.
  • Recent reviews on pyrazole derivatives and nitrated pyrazoles provide context on functionalization strategies and synthetic challenges.
  • Standard organic synthesis textbooks and journals for nucleophilic substitution and amine alkylation methodologies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group participates in nucleophilic substitution (SN2) reactions due to its lone pair of electrons. Common electrophiles include alkyl halides and acyl chlorides.

Reaction Type Reagents/Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 6hQuaternary ammonium salt72%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-(2-methoxyethyl)-N-acetyl-1-methylpyrazolamine65%

Mechanistic Insight :

  • The amine attacks electrophilic carbons in alkyl halides or acyl chlorides, forming substituted products. Steric hindrance from the methyl and methoxyethyl groups may reduce reaction rates .

Reductive Amination

The compound serves as a secondary amine precursor in reductive amination with aldehydes/ketones.

Substrate Conditions Product Yield Source
4-MethoxybenzaldehydeNaBH₄, MeOH, RT, 1hN-(4-methoxybenzyl)-substituted derivative88%

Key Observations :

  • Imine intermediates form spontaneously under solvent-free conditions (120°C) .

  • Sodium borohydride selectively reduces the imine without affecting the pyrazole ring .

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.

Partner Conditions Product Yield Source
2,4-PentanedioneDMF, 85°C, 1.5hSpirocyclic pyrazole-isoxazole hybrid38%

Mechanism :

  • A proposed ANSARO (Addition of Nucleophile-Spiro Annulation-Ring Opening) pathway involves:

    • Nucleophilic attack on a nitrile group.

    • Spiro-intermediate formation via 5-exo-dig cyclization.

    • Ring opening to yield aromatic products .

Oxidation Reactions

The methoxyethyl chain and amine group are susceptible to oxidation.

Oxidizing Agent Conditions Product Notes Source
KMnO₄H₂O, 60°C, 3hPyrazole-3-carboxylic acidOver-oxidation of methyl group
H₂O₂AcOH, RT, 12hN-Oxide derivativeSelective N-oxidation

Coordination Chemistry

The amine acts as a ligand for transition metals, forming complexes with potential catalytic or biological activity.

Metal Salt Conditions Complex Structure Application Source
CuCl₂EtOH, reflux, 2h[Cu(C₈H₁₅N₃O)Cl₂]Antimicrobial studies

Spectroscopic Evidence :

  • IR shifts at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm ligand coordination .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Dipolarophile Conditions Product Yield Source
BenzonitrileΔ, toluene, 12hPyrazolo[1,5-a]pyrimidine54%

Regioselectivity :

  • The 3-position methoxyethyl group directs addition to the pyrazole’s 4- and 5-positions .

Critical Analysis of Reaction Outcomes

  • Steric Effects : Bulky substituents at the 1- and 3-positions hinder reactions at the pyrazole’s 4- and 5-positions .

  • Electronic Effects : The methoxy group’s +M effect increases electron density at N3, enhancing nucleophilicity .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in SN2 reactions, while protic solvents favor redox processes .

This compound’s versatility in nucleophilic, redox, and cycloaddition reactions makes it valuable for synthesizing pharmaceuticals, ligands, and functional materials. Further studies could explore its use in asymmetric catalysis or bioorthogonal chemistry.

Scientific Research Applications

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound with a pyrazole ring substituted with a nitro group and a methoxyethyl moiety. It has a molar mass of approximately 196.21 g/mol. Preliminary studies suggest that N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine exhibits potential biological activities, particularly in inhibiting specific enzymes related to disease processes. The pyrazole ring is often associated with anti-inflammatory and anticancer activities, making this compound a candidate for further investigation in medicinal chemistry.

Scientific Research Applications

This compound has several applications across various fields:

  • Medicinal Chemistry Investigated as a lead compound for drug discovery due to its potential therapeutic properties.
  • Research Chemistry Used as a reagent in chemical synthesis, particularly in the creation of complex organic molecules.
  • Interaction studies These studies have indicated that N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine may exhibit binding affinity towards various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications. Investigations often involve assessing its effects on enzyme activity and cellular responses, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazol-3-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Features
N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-3-amine 3-amine: methoxyethyl; 1-methyl C₇H₁₃N₃O Methoxyethyl group enhances hydrophilicity; flexible chain may improve binding.
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine (CID 84076076) 3-amine: aminoethyl; 1-methyl C₆H₁₂N₄ Aminoethyl group increases basicity; potential for hydrogen bonding.
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine 3-amine: 3-methoxybenzyl; 1-ethyl C₁₄H₂₀ClN₃O Bulky aromatic substituent adds hydrophobicity; may affect membrane permeability.
N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine 3-amine: methoxyphenethyl; 4-nitro C₁₃H₁₆N₄O₃ Nitro group (electron-withdrawing) alters electronic density; potential for redox activity.
5-Amino-3-methyl-1-phenylpyrazole 5-amine; 1-phenyl C₁₀H₁₁N₃ Aromatic phenyl group enhances π-π stacking; classic scaffold in drug design.

Physicochemical and Spectral Properties

  • Hydrophilicity : The methoxyethyl group in the target compound likely improves water solubility compared to analogs like 1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine (), which has a hydrophobic benzyl group.
  • Basicity: The aminoethyl group in N-(2-aminoethyl)-1-methyl-1H-pyrazol-3-amine () increases basicity (pKa ~9–10), whereas the methoxyethyl group in the target compound is less basic due to the electron-donating methoxy moiety.
  • Spectral Data: ¹H NMR: Methoxyethyl protons resonate at δ ~3.3–3.5 ppm (OCH₃) and δ ~2.6–2.8 ppm (NCH₂), distinct from the aromatic protons in benzyl-substituted analogs (δ ~6.8–7.4 ppm) . IR: A strong absorption near 1100 cm⁻¹ (C-O-C stretch) differentiates the methoxyethyl group from nitro (1520–1350 cm⁻¹) or amino (3300–3500 cm⁻¹) functionalities .

Biological Activity

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole moiety with a methoxyethyl substituent. Its chemical formula is C7H10N4OC_7H_{10}N_4O with a molecular weight of approximately 170.18 g/mol. The presence of the nitrogen atoms in the pyrazole ring contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their functions. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, pyrazole derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens, demonstrating bactericidal properties against clinical isolates .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:

  • Antitubercular Activity : A study identified that compounds related to this compound displayed potent activity against Mycobacterium tuberculosis, suggesting a novel mechanism of action involving disruption of iron homeostasis .
  • Structure–Activity Relationship (SAR) : Research on similar pyrazole compounds has established SARs that highlight how modifications to the pyrazole ring can enhance or diminish biological activity. For example, the introduction of different functional groups has been shown to affect antimicrobial potency and selectivity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazole derivativesBactericidal against M. tuberculosis
Anti-inflammatoryPyrazolone derivativesCOX inhibition, reduced inflammation
Enzyme InhibitionVarious pyrazole analogsInhibition of key metabolic enzymes

Q & A

Q. Q: What are the common synthetic routes for preparing N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine?

A: A typical approach involves copper-catalyzed coupling reactions. For example, analogous pyrazole amines are synthesized by reacting iodopyrazole intermediates with amines in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields the final compound . Alternatively, condensation of hydrazine salts with propionitrile derivatives in alcohols (e.g., methanol) is another viable route, as described for structurally similar pyrazole amines .

Structural Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Key methods include:

  • Single-crystal X-ray diffraction (SC-XRD): Tools like SHELXL and ORTEP-3 are used for resolving molecular geometry and hydrogen-bonding networks .
  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., δ 3.83 ppm for methoxyethyl groups) verify substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI m/z [M+H]+) .

Advanced Synthesis Optimization

Q. Q: How can researchers improve the low yield (e.g., 17.9%) observed in copper-catalyzed syntheses?

A: Yield optimization strategies include:

  • Catalyst Screening: Testing alternatives to CuBr, such as CuI or Pd-based catalysts, to enhance coupling efficiency.
  • Solvent and Temperature: Replacing DMSO with polar aprotic solvents like DMF and increasing reaction temperatures (e.g., 50–60°C) to accelerate kinetics.
  • Microwave-Assisted Synthesis: Reducing reaction time from days to hours .

Resolving Spectral Data Contradictions

Q. Q: How should discrepancies in 1^11H NMR or IR data be addressed?

A:

  • DFT Calculations: Compare experimental spectra with computational models (e.g., Gaussian software) to validate peak assignments .
  • Variable Temperature NMR: Resolve dynamic effects like tautomerism or rotational barriers .
  • Supplementary Techniques: Use 1^1H-15^15N HMBC or 2D-COSY to clarify ambiguous signals .

Pharmacological Activity Screening

Q. Q: What methodologies are recommended for evaluating bioactivity (e.g., kinase inhibition)?

A:

  • Docking Studies: Use AutoDock or Schrödinger Suite to predict binding affinities to targets like glycogen synthase kinase-3β (GSK-3β) .
  • In Vitro Assays: MTT for cytotoxicity, MES for anticonvulsant activity, or DPPH for antioxidant potential .
  • Dose-Response Analysis: Determine IC50_{50} values via enzyme-linked immunosorbent assays (ELISA) .

Crystallographic Challenges

Q. Q: How can hydrogen-bonding ambiguities in crystal structures be resolved?

A:

  • Graph Set Analysis: Classify hydrogen-bond patterns (e.g., R22_2^2(8) motifs) using Etter’s rules to identify supramolecular architectures .
  • High-Resolution Refinement: Apply SHELXL’s TWIN/BASF commands to model twinning or disorder .

Purity Assessment

Q. Q: What methods ensure high purity for pharmacological studies?

A:

  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 98% purity confirmed at 254 nm) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Stability Under Experimental Conditions

Q. Q: How stable is this compound in aqueous or acidic media?

A:

  • pH Stability Studies: Monitor degradation via LC-MS over 24 hours at pH 2–9.
  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >150°C indicates thermal stability) .

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